molecular formula C10H11N5OS B12148419 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148419
M. Wt: 249.29 g/mol
InChI Key: XLKMEHXPPDZPBF-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Uniqueness

What sets 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart from similar compounds is its unique combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential as a therapeutic agent .

Properties

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H11N5OS/c1-15-9(7-2-4-12-5-3-7)13-14-10(15)17-6-8(11)16/h2-5H,6H2,1H3,(H2,11,16)

InChI Key

XLKMEHXPPDZPBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CC=NC=C2

Origin of Product

United States

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